(4-Bromo-2-chlorophenyl)-phenylmethanone
Description
(4-Bromo-2-chlorophenyl)-phenylmethanone is a diaryl ketone featuring a phenyl group attached to a methanone moiety substituted with bromine and chlorine at the 4- and 2-positions, respectively. For example, 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () is synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine, suggesting that similar strategies could apply. The compound’s structural and electronic properties are influenced by the electron-withdrawing halogens, which may modulate reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H8BrClO |
|---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
JTXVSBRMIGHGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substitution Patterns
- Halogen Position and Type: The substitution pattern of halogens significantly impacts electronic properties. In 1-(4-Bromo-2-Chlorophenyl)Ethanone (), the ketone is at the 1-position (acetophenone derivative), whereas in the target compound, the ketone bridges two aromatic rings. This positional difference may influence conjugation and steric effects.
- Functional Group Variations: The amino group in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone () introduces hydrogen-bonding capability, enhancing solubility in polar solvents like DMSO and methanol compared to non-functionalized analogs.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- Crystallographic Data: High-precision crystal structures (e.g., R factor = 0.028–0.032 in and ) highlight the planar geometry of the aromatic rings and ketone group. Halogen substitution can induce torsional angles, affecting packing efficiency and melting points. The methanone group’s carbonyl bond length (~1.21 Å, typical for ketones) is consistent across analogs but may vary slightly with substituent electronegativity.
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